molecular formula C13H15BrFNO2 B7936127 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid

Cat. No.: B7936127
M. Wt: 316.17 g/mol
InChI Key: GBTHSEDUMMXMRC-UHFFFAOYSA-N
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Description

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid is a piperidine derivative featuring a 4-bromo-3-fluorophenylmethyl substituent attached to the nitrogen atom of the piperidine ring and a carboxylic acid group at the 4-position. This compound’s structural framework is significant in medicinal chemistry, as piperidine-based molecules are often explored for their bioactivity, particularly in central nervous system (CNS) targeting and enzyme inhibition . The bromine and fluorine substituents on the aromatic ring enhance lipophilicity and metabolic stability, which can influence pharmacokinetic properties .

Below, we systematically compare this compound with structurally related derivatives.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO2/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTHSEDUMMXMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Carboxylic Acid Group

Piperidine-4-carboxylic acid is often protected as a methyl or ethyl ester to prevent undesired side reactions during subsequent alkylation steps. For example, treatment with methanol and sulfuric acid converts the carboxylic acid to its methyl ester, enabling selective functionalization of the piperidine nitrogen.

N-Alkylation with (4-Bromo-3-fluorophenyl)methyl Bromide

The alkylation of piperidine-4-carboxylate esters with (4-bromo-3-fluorophenyl)methyl bromide is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). A base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) facilitates deprotonation of the secondary amine, enhancing nucleophilicity.

ReagentSolventTemperatureYieldSource Citation
K₂CO₃DMF80°C73%
Cs₂CO₃DCM25°C68%

Post-alkylation, the ester is hydrolyzed under basic conditions (e.g., NaOH in aqueous THF) to regenerate the carboxylic acid.

Reductive Amination Approaches

Reaction of Piperidine-4-Carbaldehyde with 4-Bromo-3-fluoroaniline

While less common for secondary amines, reductive amination between piperidine-4-carbaldehyde and 4-bromo-3-fluoroaniline has been explored using sodium cyanoborohydride (NaBH₃CN) in methanol. This method faces challenges due to the low nucleophilicity of secondary amines but may proceed under acidic conditions (pH 4–6).

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation of imine intermediates, formed from piperidine-4-carbaldehyde and 4-bromo-3-fluoroaniline, offers an alternative route. However, competing side reactions and over-reduction limit its practicality.

Oxidation of Piperidine-4-Carboxaldehyde Derivatives

Aldehyde to Carboxylic Acid Conversion

Piperidine-4-carboxaldehyde derivatives bearing the (4-bromo-3-fluorophenyl)methyl group can be oxidized to the corresponding carboxylic acid using potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

Oxidizing AgentSolventTemperatureYieldSource Citation
KMnO₄H₂SO₄/H₂O60°C65%
CrO₃Acetic Acid25°C58%

This method is less favored due to harsh reaction conditions and moderate yields compared to alkylation routes.

Comparative Analysis of Preparation Methods

Yield and Efficiency

Alkylation strategies consistently deliver higher yields (68–73%) compared to reductive amination (≤50%) or oxidation (58–65%). The use of Boc-protected intermediates further improves selectivity, as demonstrated in couplings involving 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.

Scalability and Industrial Relevance

Large-scale production favors alkylation due to compatibility with automated systems and readily available starting materials. For instance, a 2.2 kg batch of a related piperidine derivative was synthesized using isobutyl chloroformate and tetrahydrofuran (THF) at −10°C, achieving 73% yield .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This is common in aromatic compounds and can involve halogen exchange or other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Piperidine Key Features Reference
This compound* C₁₃H₁₅BrFNO₂ 328.17 4-Bromo-3-fluorophenylmethyl Bromine and fluorine enhance lipophilicity -
1-(3-Bromophenyl)piperidine-4-carboxylic acid C₁₂H₁₄BrNO₂ 296.15 3-Bromophenyl Simpler structure; lacks fluorine
1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid C₁₃H₁₄F₃NO₂ 289.26 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group
1-(Thiophen-2-ylmethyl)piperidine-4-carboxylic acid hydrochloride hydrate C₁₁H₁₈ClNO₃S 279.78 Thiophen-2-ylmethyl Heteroaromatic substituent; hydrochloride salt
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride C₁₂H₁₈Cl₂N₂O₂ 293.19 Pyridin-3-ylmethyl Basic pyridine group; dihydrochloride salt
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid C₁₃H₁₆FNO₄S 301.33 2-Fluorobenzylsulfonyl Sulfonyl linker; alters acidity
1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid C₁₆H₁₅FN₄O₂ 314.32 6-(3-Fluorophenyl)pyridazine Extended π-system; pyridazine core

*Calculated molecular weight based on formula C₁₃H₁₅BrFNO₂.

Key Observations:
  • Heteroaromatic Substituents : Thiophene () and pyridine () substituents introduce hydrogen-bonding or π-stacking capabilities, which are critical for biological interactions.
  • Sulfonyl Linkers : The sulfonyl group in 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid () may enhance acidity and stability compared to methyl-linked analogs.

Biological Activity

1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory effects, enzyme inhibition capabilities, and other pharmacological activities based on diverse research findings.

  • Chemical Formula : C13H15BrFNO2
  • CAS Number : 1529271-70-2
  • Molecular Weight : 302.17 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this piperidine derivative exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: COX Inhibition Potency of Related Compounds

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
This compoundTBDTBD

Note: TBD indicates that specific IC50 values for this compound need further investigation.

2. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored, particularly in the context of bacterial infections and inflammation. For example, it has been suggested that piperidine derivatives can act as inhibitors of LpxC, an essential enzyme in Pseudomonas aeruginosa, which is critical for the bacterium's survival.

Case Study: Inhibition of LpxC
A study demonstrated that certain piperidine derivatives effectively inhibited LpxC activity in vitro, leading to a decrease in bacterial viability. The structure–activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance inhibitory potency.

3. Antimicrobial Activity

While specific data on the antimicrobial effects of this compound is limited, related compounds have shown promising results against various bacterial strains.

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CEscherichia coli<10 μg/ml
Compound DStaphylococcus aureus<5 μg/ml

Structure–Activity Relationships (SAR)

The biological activity of piperidine derivatives can often be correlated with their structural features. Modifications at specific positions on the phenyl ring or the piperidine nitrogen can significantly influence their potency and selectivity for different biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(4-Bromo-3-fluorophenyl)methyl]piperidine-4-carboxylic acid, and how can researchers optimize reaction yields?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), leveraging bromine's reactivity for functionalization. Nucleophilic substitution and coupling reactions are also viable, with intermediates like 4-bromo-3-fluoroaniline serving as precursors. Reaction conditions (e.g., temperature, solvent polarity, catalyst loading) must be systematically optimized using Design of Experiments (DoE) to maximize yield and purity .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR (¹H/¹³C): Assign peaks to confirm the piperidine ring, fluorophenyl group, and carboxylic acid moiety.
  • HRMS : Validate molecular weight (expected ~327.2 g/mol for C₁₃H₁₄BrFNO₂).
  • HPLC : Assess purity (>95% preferred for biological assays).
  • IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and aromatic C-Br/F vibrations .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Guidelines :

  • Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential dust/aerosol formation.
  • Store in airtight containers away from ignition sources.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can computational chemistry enhance the design of novel derivatives or improve synthetic efficiency?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict reactivity (e.g., Fukui indices for electrophilic substitution sites).
  • Reaction Path Search : Tools like GRRM or AFIR identify low-energy pathways for cross-coupling reactions.
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (catalyst, solvent) .
    • Example : Optimize Suzuki-Miyaura coupling by simulating Pd catalyst interactions with boronic acid intermediates .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar piperidine derivatives?

  • Methodology :

  • Reproducibility Testing : Replicate assays under standardized conditions (e.g., cell lines, assay buffers).
  • Structural Analysis : Compare crystallographic data (e.g., X-ray/NMR) to confirm compound identity.
  • Meta-Analysis : Use systematic reviews to identify confounding variables (e.g., impurity profiles, solvent effects) .

Q. How does the bromine-fluorine substitution pattern influence biological target interactions?

  • Mechanistic Insights :

  • Halogen Bonding : Bromine enhances binding to electron-rich regions (e.g., kinase ATP pockets).
  • Fluorine Effects : Improves metabolic stability and modulates pKa of the carboxylic acid group.
  • SAR Studies : Synthesize analogs (e.g., Cl or H substitutions) and compare IC₅₀ values in enzyme assays .

Q. What in vitro and in vivo models are suitable for evaluating neuroprotective or anticancer potential?

  • Experimental Design :

  • In Vitro : Test cytotoxicity via MTT assay in neuronal (SH-SY5Y) or cancer (HeLa) cell lines. Measure ROS scavenging for neuroprotection.
  • In Vivo : Use rodent models (e.g., MPTP-induced Parkinson’s) with pharmacokinetic profiling (plasma half-life, BBB penetration) .

Key Challenges and Future Directions

  • Scalability : Transitioning from batch to flow chemistry for industrial-grade synthesis .
  • Target Validation : Use CRISPR screening to identify novel biological targets.
  • Toxicity Profiling : Conduct Ames tests and hepatotoxicity assays to prioritize lead compounds.

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